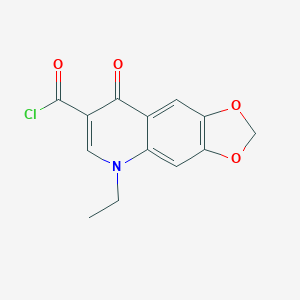
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been suggested that the compound exhibits antifungal activity by disrupting the fungal cell membrane.
Biochemical And Physiological Effects
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit antifungal activity against various fungal species such as Candida albicans and Aspergillus fumigatus.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- in lab experiments include its broad-spectrum activity against cancer cell lines and fungal species, as well as its potential applications in agriculture and materials science. However, the limitations of using this compound include its toxicity and the lack of knowledge about its mechanism of action.
Future Directions
There are several future directions for the research on 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-. One direction is to investigate the compound's mechanism of action in more detail to better understand its anticancer and antifungal activity. Another direction is to explore the potential applications of this compound in agriculture and materials science. Finally, future research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. The compound exhibits anticancer, anti-inflammatory, and antifungal properties and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new drugs, herbicides, insecticides, and materials.
Synthesis Methods
The synthesis of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl chloroformate and 2-amino-4,5-dimethoxybenzoic acid in the presence of triethylamine. The product is then treated with thionyl chloride to obtain the final compound.
Scientific Research Applications
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a precursor for the synthesis of various organic materials.
properties
CAS RN |
19658-59-4 |
|---|---|
Product Name |
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- |
Molecular Formula |
C13H10ClNO4 |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl chloride |
InChI |
InChI=1S/C13H10ClNO4/c1-2-15-5-8(13(14)17)12(16)7-3-10-11(4-9(7)15)19-6-18-10/h3-5H,2,6H2,1H3 |
InChI Key |
UHTXSKYRONVQLT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl |
Other CAS RN |
19658-59-4 |
synonyms |
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8 -oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



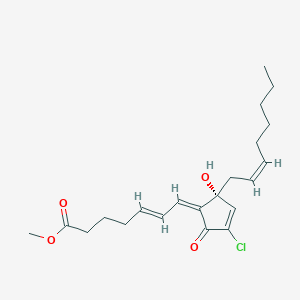
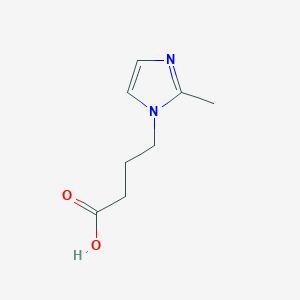
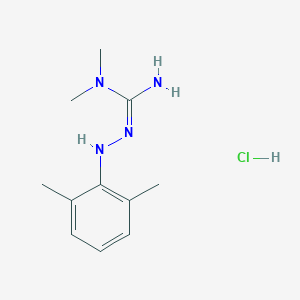
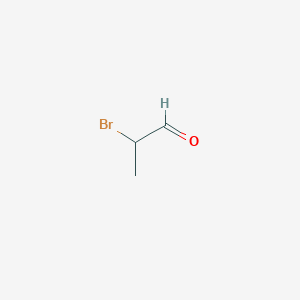
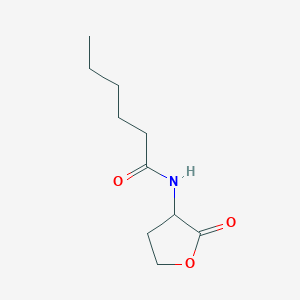
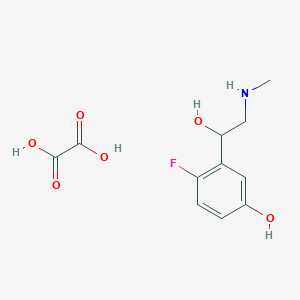
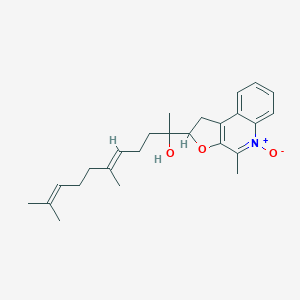
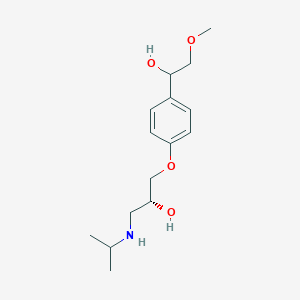
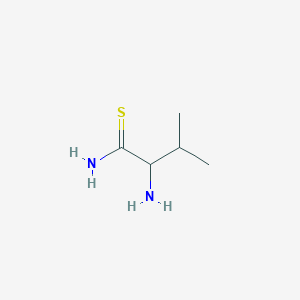
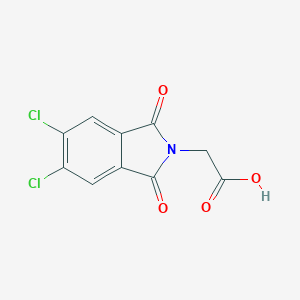
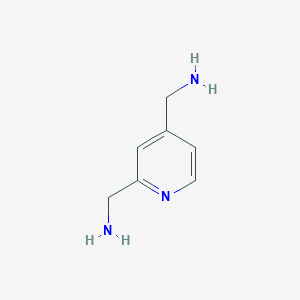
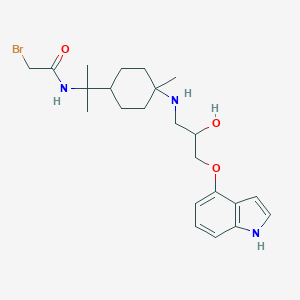
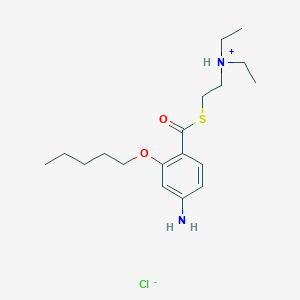
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)